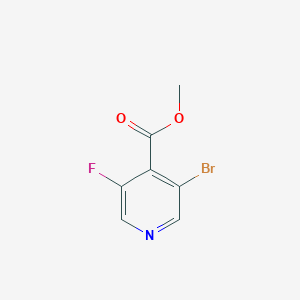

Methyl 3-bromo-5-fluoroisonicotinate

Description

Properties

IUPAC Name |

methyl 3-bromo-5-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXHIWQLBFVMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673239 | |

| Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214325-21-9 | |

| Record name | Methyl 3-bromo-5-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-bromo-5-fluoroisonicotinate physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-5-fluoroisonicotinate

Introduction

This compound, identified by CAS Number 1214325-21-9, is a halogenated pyridine derivative that has emerged as a pivotal building block in modern synthetic chemistry. Its strategic placement of bromo, fluoro, and methyl ester functionalities on the isonicotinate core makes it a highly versatile intermediate. This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its core physical properties, spectroscopic signature, handling protocols, and synthetic utility. The presence of distinct reactive sites—the bromine atom for cross-coupling reactions, the fluorine atom for modulating electronic properties and metabolic stability, and the ester for further derivatization—renders this compound of significant interest for the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors and other bioactive molecules.[1]

Section 1: Core Molecular Attributes

A precise understanding of the molecular structure and its identifiers is the foundation for all further investigation.

Molecular Structure

The structure consists of a pyridine ring substituted at the 3-position with a bromine atom, the 4-position with a methoxycarbonyl group (methyl ester), and the 5-position with a fluorine atom.

References

An In-Depth Technical Guide to Methyl 3-bromo-5-fluoroisonicotinate: Structure, Synthesis, and Application in Drug Discovery

Abstract

Methyl 3-bromo-5-fluoroisonicotinate is a key heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features—a pyridine core substituted with a bromine atom, a fluorine atom, and a methyl ester group—provide a versatile platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical structure, detailed physicochemical properties, a validated synthesis protocol, and an exploration of its reactivity. Emphasis is placed on its strategic application in the synthesis of targeted therapeutics, offering field-proven insights into its role in modern medicinal chemistry.

Introduction: The Strategic Importance of a Halogenated Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of halogen atoms, specifically bromine and fluorine, onto this core imparts unique properties that are highly advantageous for drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of nearby functional groups. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments.

This compound combines these features, making it a valuable intermediate for constructing complex pharmaceutical agents.[1] Its structure allows for selective functionalization, which is a critical aspect in the development of targeted therapies like kinase inhibitors.[1] This guide will delve into the core technical aspects of this molecule, providing the necessary information for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1214325-21-9 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Appearance | Colorless to off-white solid-liquid mixture | [3] |

| Storage | Room temperature, in a dry, sealed container | [1][3] |

| Predicted Density | 1.660±0.06 g/cm³ | [3] |

| Predicted pKa | -1.68±0.28 | [3] |

Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques. While a publicly available, peer-reviewed full spectral analysis is limited, typical expected shifts in ¹H and ¹³C NMR are predictable based on the electronic environment of the substituted pyridine ring.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the deshielding effects of the electronegative nitrogen, fluorine, and bromine atoms. A singlet corresponding to the methyl ester protons will be observed further upfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the fluorine will show a characteristic large coupling constant (¹J C-F). The carbonyl carbon of the ester will appear at the downfield end of the spectrum.

Authentic spectra are available from various chemical suppliers and databases for confirmation.[4][5]

Synthesis Protocol: A Validated Pathway

The synthesis of this compound can be reliably achieved through a two-step process starting from 3-bromo-5-fluoroisonicotinic acid. The following protocol is adapted from established patent literature, ensuring a self-validating and reproducible methodology.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

Step 1: Synthesis of 3-Bromo-5-fluoroisonicotinic acid

This initial step often begins with commercially available precursors that are then chemically modified to yield the target acid. A common route involves the bromination and subsequent oxidation of a suitable fluorinated picoline derivative. For the purpose of this guide, we will start from the readily available 3-bromo-5-fluoroisonicotinic acid.[6][7]

Step 2: Esterification of 3-Bromo-5-fluoroisonicotinic acid

-

Reaction Setup: To a solution of 3-bromo-5-fluoroisonicotinic acid (1.0 eq) in methanol (approx. 0.1-0.2 M concentration), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature. The use of sulfuric acid as a catalyst is a standard and effective method for Fischer esterification.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step quenches the acid catalyst and should be performed with caution due to gas evolution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to effectively dissolve the product while having limited miscibility with water.

-

Purification: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: If necessary, the crude this compound can be further purified by column chromatography on silica gel to afford the final product in high purity.

Chemical Reactivity and Strategic Application in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its substituents. The bromine atom at the 3-position is the primary site for strategic carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, makes the C-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst. This is the crucial first step in widely used transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[8][9][10][11][12] This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the pyridine ring, a common strategy in the synthesis of kinase inhibitors which often feature a biaryl core.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine.[13][14][15][16][17][18] This is particularly useful for installing linker moieties or key pharmacophoric amine groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner.

Application in the Synthesis of Kinase Inhibitors: The Vemurafenib Scaffold

This compound is a precursor to key intermediates in the synthesis of potent kinase inhibitors, such as those targeting the BRAF V600E mutation, a driver in many melanomas. The BRAF inhibitor Vemurafenib, for example, contains a pyrrolo[2,3-b]pyridine core which can be constructed using methodologies that rely on halogenated pyridine precursors.[4][19][20]

While a direct synthesis of Vemurafenib from this compound is not the most commonly cited route, the chemistry is highly illustrative of its potential. A plausible synthetic strategy would involve a Suzuki coupling to introduce an aryl group, followed by further transformations to build the fused pyrrolo ring system. The core principles of using this building block remain the same: leveraging the C-Br bond for strategic fragment coupling. The development of novel pyrrolo[2,3-b]pyridine derivatives as BRAF inhibitors is an active area of research where such building blocks are invaluable.[13][21][22]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures. The strategic positioning of the bromo and fluoro substituents on the isonicotinate core allows for selective and efficient chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its properties, a validated synthesis protocol, and an exploration of its reactivity, underscoring its importance as a key intermediate in the development of modern therapeutics, particularly in the field of kinase inhibitors. For researchers and scientists in drug development, a thorough understanding of this and similar heterocyclic intermediates is essential for the rational design and efficient synthesis of next-generation medicines.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. researchgate.net [researchgate.net]

- 3. ekwan.github.io [ekwan.github.io]

- 4. nbinno.com [nbinno.com]

- 5. This compound(1214325-21-9) 1H NMR [m.chemicalbook.com]

- 6. 3-Bromo-5-fluoroisonicotinic acid | 955372-86-8 [sigmaaldrich.cn]

- 7. 3-Bromo-5-fluoroisonicotinic acid [allbiopharm.com]

- 8. youtube.com [youtube.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. orgsyn.org [orgsyn.org]

- 19. thno.org [thno.org]

- 20. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 21. ajchem-a.com [ajchem-a.com]

- 22. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-bromo-5-fluoroisonicotinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Heterocycles

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds represent a cornerstone for the development of novel therapeutics. Their unique electronic properties, ability to form specific halogen bonds with biological targets, and metabolic stability make them prized scaffolds in drug design. Methyl 3-bromo-5-fluoroisonicotinate, a strategically substituted pyridine derivative, has emerged as a versatile and highly valuable building block. Its molecular weight of 234.02 g/mol and molecular formula of C₇H₅BrFNO₂ belie the chemical sophistication it offers to the discerning medicinal chemist.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this key intermediate, focusing on its synthesis, characterization, and strategic applications, thereby empowering its effective utilization in the pursuit of innovative medicines.

Physicochemical Properties and Handling

A thorough understanding of a reagent's fundamental properties is paramount for its safe and effective use in a laboratory setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 234.02 g/mol | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |

| CAS Number | 1214325-21-9 | [1] |

| Appearance | Colorless to off-white solid-liquid mixture | [3] |

| Predicted Boiling Point | 244.0 ± 40.0 °C | [3] |

| Predicted Density | 1.660 ± 0.06 g/cm³ | [3] |

Storage and Handling:

This compound should be stored at room temperature in a dry, well-sealed container to prevent hydrolysis of the ester functionality.[1][2][3] Standard laboratory safety protocols should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

Proposed Synthetic Pathway: Fischer Esterification

The most direct route to this compound is the Fischer esterification of 3-bromo-5-fluoroisonicotinic acid. This acid-catalyzed reaction with methanol is a classic and reliable method for the preparation of methyl esters.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Reaction Setup

-

To a solution of 3-bromo-5-fluoroisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at 0 °C.

-

-

Step 2: Reaction Execution

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification:

The crude this compound can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for this compound is not publicly available, the expected spectroscopic signatures can be predicted based on its structure. Commercial suppliers often provide this data upon request.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two pyridine protons, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other. A sharp singlet in the upfield region (around 3.9-4.0 ppm) would correspond to the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will be more complex, showing distinct signals for the five aromatic carbons and the carbonyl carbon of the ester. The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (J-C-F). The methyl carbon of the ester will appear as a signal around 52-53 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

-

C-F stretch: A strong absorption band in the range of 1000-1100 cm⁻¹.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 233 and 235 in an approximately 1:1 ratio, which is characteristic of a monobrominated compound.

Applications in Drug Discovery: A Gateway to Novel Chemical Matter

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1] The presence of a bromine atom, a fluorine atom, and a methyl ester on the pyridine ring provides multiple, orthogonal handles for chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with various aryl or heteroaryl boronic acids or esters.[5][6] This is a powerful method for building biaryl and hetero-biaryl scaffolds, which are common motifs in kinase inhibitors.

Caption: Suzuki-Miyaura coupling of this compound.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines.[7] This is a crucial transformation for introducing amine functionalities, which can serve as key pharmacophoric elements or points for further diversification.

Caption: Buchwald-Hartwig amination of this compound.

Modification of the Ester Functionality

The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide. This provides another avenue for derivatization, allowing for the introduction of a wide range of functional groups to modulate the physicochemical and pharmacological properties of the final compound.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound is a powerful and versatile building block for the synthesis of novel, biologically active molecules. Its strategic placement of orthogonal functional groups—a bromine atom amenable to cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a readily modifiable methyl ester—makes it an invaluable asset in the drug discovery process. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable medicinal chemists to fully exploit its potential in the creation of next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 3. This compound CAS#: 1214325-21-9 [m.chemicalbook.com]

- 4. This compound(1214325-21-9) 1H NMR spectrum [chemicalbook.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Navigating the Spectroscopic Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-bromo-5-fluoroisonicotinate

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound Methyl 3-bromo-5-fluoroisonicotinate. While a definitive, publicly available experimental dataset for this specific molecule remains elusive, this document serves as an in-depth predictive analysis and a procedural blueprint for researchers and drug development professionals. By leveraging established principles of NMR spectroscopy and a thorough understanding of substituent effects on the pyridine nucleus, we will explore the anticipated spectral features, delineate a rigorous experimental protocol for data acquisition, and provide a detailed guide to the structural elucidation of this halogenated pyridine derivative. This guide is designed to empower scientists to confidently acquire, process, and interpret the NMR data for this and structurally related compounds, ensuring a high degree of scientific integrity in their characterization efforts.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of bromo and fluoro substituents on the pyridine ring, along with the methyl ester at the 4-position, provides a molecule with distinct electronic and steric properties, making it a valuable building block in the synthesis of complex bioactive molecules.

Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of small organic molecules. This guide will delve into the theoretical and practical aspects of utilizing ¹H and ¹³C NMR to thoroughly characterize this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The precise chemical shifts and coupling constants for this compound can only be definitively determined through experimental measurement. However, based on the known effects of substituents on the pyridine ring, we can predict the expected spectral features with a high degree of confidence.

Molecular Structure:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.7 - 8.9 | Doublet (d) | ~2-3 Hz (⁴JHF) | Proton at C-2 |

| H-6 | ~8.5 - 8.7 | Doublet of doublets (dd) | ~2-3 Hz (⁴JHH), ~1-2 Hz (⁵JHF) | Proton at C-6 |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | - | Methyl ester protons |

Rationale for Predictions:

-

H-2 and H-6: The protons at the 2 and 6 positions of a pyridine ring are typically found at the most downfield region due to the deshielding effect of the electronegative nitrogen atom.

-

Substituent Effects:

-

The electron-withdrawing nature of the bromine and fluorine atoms, as well as the methyl ester group, will further deshield the ring protons, shifting them to a lower field.

-

The fluorine atom will introduce through-space coupling to the neighboring protons. We predict a four-bond coupling (⁴JHF) between the fluorine at C-5 and the proton at H-2, and a five-bond coupling (⁵JHF) to H-6. These couplings will result in the splitting of the proton signals.

-

A small four-bond coupling (⁴JHH) between H-2 and H-6 is also expected.

-

-

-OCH₃: The methyl protons of the ester group are expected to appear as a singlet in the typical range for such functional groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: five for the pyridine ring carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon of the ester.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~163 - 166 | Carbonyl carbon |

| C-5 | ~157 - 162 (d, ¹JCF ≈ 240-260 Hz) | Carbon bearing fluorine |

| C-2 | ~150 - 155 (d, ³JCF ≈ 5-10 Hz) | Carbon at position 2 |

| C-6 | ~145 - 150 (d, ⁴JCF ≈ 2-4 Hz) | Carbon at position 6 |

| C-4 | ~135 - 140 | Carbon bearing the ester |

| C-3 | ~118 - 123 (d, ²JCF ≈ 20-25 Hz) | Carbon bearing bromine |

| -OCH₃ | ~52 - 54 | Methyl ester carbon |

Rationale for Predictions:

-

Carbonyl Carbon: The carbonyl carbon of the ester will be the most downfield signal.

-

C-F Coupling: The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF). The surrounding carbons will also show smaller couplings to the fluorine (²JCF, ³JCF, ⁴JCF).

-

Substituent Effects: The electronegative bromine and fluorine atoms will significantly influence the chemical shifts of the ring carbons. The carbon bearing the fluorine (C-5) is expected to be significantly downfield, as is the carbon ortho to the nitrogen (C-2). The carbon bearing the bromine (C-3) will also be influenced, though the effect is generally less pronounced than that of fluorine.

Experimental Protocol for NMR Data Acquisition and Processing

To obtain high-quality, reliable NMR data for this compound, a standardized and well-documented experimental procedure is essential.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. Be aware that the choice of solvent can influence chemical shifts.[1]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm). If the solvent does not already contain TMS, a small amount can be added.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter.

Caption: Experimental workflow for NMR analysis.

¹H NMR Acquisition Parameters

These are general parameters for a 400 MHz spectrometer and may need to be optimized.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures more accurate integration.

-

Number of Scans: 8-16 for a moderately concentrated sample.

¹³C NMR Acquisition Parameters

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks and integrate the signals in the ¹H spectrum.

Advanced NMR Techniques for Unambiguous Assignment

For a complete and confident assignment of all ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak between the signals for H-2 and H-6 would confirm their coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals for H-2 and H-6 to their corresponding carbon signals, and the methyl proton signal to the methyl carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons. For instance, the methyl protons should show a correlation to the carbonyl carbon and C-4. The H-2 proton should show correlations to C-4 and C-3, while the H-6 proton should show correlations to C-4 and C-5.

Caption: Logic diagram for structural elucidation using NMR techniques.

Conclusion

While the definitive ¹H and ¹³C NMR data for this compound requires experimental acquisition, this guide provides a robust predictive and procedural framework for its analysis. By understanding the expected chemical shifts and coupling patterns based on the molecular structure and substituent effects, and by following a rigorous experimental protocol, researchers can confidently obtain and interpret high-quality NMR data. The application of advanced 2D NMR techniques will ensure an unambiguous assignment of all signals, leading to a complete and accurate structural characterization of this important synthetic intermediate. This systematic approach underpins the principles of scientific integrity and provides a solid foundation for its application in drug discovery and development.

References

A Senior Application Scientist's Guide to Methyl 3-bromo-5-fluoroisonicotinate: Hazard Analysis and Safe Handling Protocols

Introduction: The Role of a Halogenated Pyridine in Modern Drug Discovery

Methyl 3-bromo-5-fluoroisonicotinate is a substituted pyridine derivative, a class of heterocyclic compounds central to the development of pharmaceuticals and agrochemicals.[1][2][3] Its specific structure, featuring bromine and fluorine atoms on the pyridine ring, makes it a valuable and versatile building block in medicinal chemistry. These halogen substituents serve as key reactive handles for introducing molecular diversity through various cross-coupling reactions, enabling the synthesis of complex target molecules.[1][3]

However, the very features that make this compound synthetically useful—the electron-deficient pyridine ring and the presence of halogens—also dictate its toxicological and reactivity profile.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the hazards associated with this compound and outlines robust, field-proven protocols for its safe handling, storage, and disposal. The objective is not merely to list precautions but to explain the scientific rationale behind them, fostering a proactive safety culture grounded in chemical principles.

Part 1: Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, this involves understanding its inherent chemical hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and interpreting them in the context of planned laboratory operations.

GHS Classification and Toxicological Profile

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards. Understanding the "why" behind these classifications is critical for appreciating the risk.

| Hazard Class | Category | Hazard Statement | Pictogram | Rationale and Toxicological Insight |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. The metabolic pathways for halogenated pyridines can produce reactive intermediates, placing a burden on liver function. | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Halogenated aromatic compounds can defat the skin and disrupt cell membranes, leading to irritation, redness, and inflammation. Prolonged contact should be avoided.[5] | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.[6] The GHS Category 2A implies that the effects are reversible within 21 days, but immediate and thorough rinsing is crucial.[6] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | As a fine powder or vapor, the compound can irritate the mucous membranes of the respiratory tract upon inhalation, leading to coughing and discomfort. |

Reactivity and Stability Profile

-

Stability: The compound is generally stable under normal laboratory storage conditions.[7]

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids. These can initiate vigorous or exothermic reactions, potentially compromising containment and leading to the release of hazardous fumes.

-

Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including hydrogen bromide, hydrogen fluoride, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[8] All reactions should be conducted with appropriate temperature control.

Part 2: A Systems Approach to Exposure Control

Mitigating the risks identified above requires a multi-layered approach, starting with engineering controls, supplemented by rigorous administrative procedures and, finally, personal protective equipment (PPE). This hierarchy ensures that reliance is not placed solely on individual behavior.

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate the researcher from the chemical hazard. For a potent compound like this compound, their use is non-negotiable.

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions—including weighing, transferring, and reaction setup—must be performed inside a properly functioning chemical fume hood.[9][10] This is the primary method for controlling inhalation exposure.

-

Ventilated Cabinets: For storage, a ventilated chemical cabinet is recommended to prevent the accumulation of any potential vapors over time.[9]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering controls have been implemented.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[10] A face shield should also be worn over the goggles during procedures with a higher risk of splashing, such as during transfers of solutions or work-up of reactions.[11]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[10][11] It is critical to check the manufacturer's glove compatibility data. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[10][11] Do not wear shorts or open-toed shoes in the laboratory.[10]

-

Respiratory Protection: If for any reason work must be conducted outside of a fume hood where there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.[7] This should be a rare exception, and the circumstances must be evaluated by safety personnel.

Part 3: Field-Proven Laboratory Protocols

The following protocols are designed as self-validating systems. Each step is included to ensure the process is conducted safely from start to finish.

Risk Assessment and Handling Workflow

This workflow diagram illustrates the decision-making process that should precede any work with this compound.

Caption: A workflow for safe handling, from preparation to documentation.

Protocol for Weighing and Dispensing Solid Compound

-

Preparation: Don all required PPE (goggles, face shield, lab coat, nitrile gloves). Confirm the fume hood is operational (check airflow monitor).

-

Staging: Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills. Place all necessary equipment (spatula, weigh boat, container) inside the hood.

-

Dispensing: Open the stock container inside the hood. Use a dedicated spatula to carefully transfer the desired amount of solid to the weigh boat on the balance. Work slowly to avoid creating airborne dust.

-

Closure: Securely close the stock container immediately after dispensing.

-

Cleanup: Wipe the spatula clean with a solvent-dampened wipe (e.g., isopropanol). Dispose of the wipe and the weigh boat into a designated solid halogenated waste container located inside the hood.

-

Final Decontamination: Wipe down the work surface with the same solvent-dampened wipe before removing the absorbent liner for disposal.

Emergency Procedures: A Chemical-Specific Response Plan

Rapid and correct response during an emergency is critical. All lab personnel must be familiar with the location and operation of safety showers and eyewash stations.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][11] Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air immediately.[7][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with the Safety Data Sheet.

-

Minor Spill (in fume hood): Contain the spill on an absorbent pad. Gently wipe up the material, working from the outside in. Place all contaminated materials in a sealed, labeled hazardous waste bag. Decontaminate the area with soap and water.

-

Major Spill: Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health and Safety (EHS) department.

Caption: Decision flowchart for responding to a chemical spill.

Part 4: Waste Management and Disposal

Proper waste segregation is a critical component of laboratory safety and environmental responsibility. Halogenated organic compounds require specific disposal procedures.[12][13]

-

Waste Segregation: All waste contaminated with this compound, including disposable labware, gloves, absorbent pads, and reaction residues, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13]

-

Container Management: Waste containers must be kept closed when not in use.[12] They should be stored in a designated satellite accumulation area within the lab, preferably in secondary containment.

-

Disposal: Disposal must be handled by the institution's EHS department or a licensed hazardous waste contractor.[11] Halogenated wastes are typically disposed of via high-temperature incineration.[14][15] Under no circumstances should this chemical or its waste be poured down the drain.

Conclusion

This compound is a powerful tool for chemical innovation. Like any powerful tool, it demands respect and careful handling. By integrating a deep understanding of its chemical hazards with robust engineering controls, appropriate PPE, and meticulous laboratory protocols, researchers can safely harness its synthetic potential. This guide serves as a framework for developing a culture of safety where every experimental choice is informed by a commitment to personal, collective, and environmental well-being.

References

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. usalab.com [usalab.com]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. campusoperations.temple.edu [campusoperations.temple.edu]

- 13. bucknell.edu [bucknell.edu]

- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Methyl 3-bromo-5-fluoroisonicotinate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 3-bromo-5-fluoroisonicotinate

This compound (CAS No. 1214325-21-9) is a strategically important heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique trifunctionalized pyridine scaffold, featuring a bromine atom, a fluorine atom, and a methyl ester group at the 3, 5, and 4 positions respectively, offers medicinal chemists a versatile platform for molecular elaboration. The presence of orthogonal reactive sites—the bromine atom for cross-coupling reactions and the ester for amide bond formation—allows for the sequential and controlled introduction of molecular diversity. This makes it a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1]

This guide provides an in-depth overview of commercially available this compound, including supplier specifications, quality control considerations, and detailed experimental protocols for its use.

Commercial Suppliers and Specifications

A reliable supply of high-purity starting materials is the cornerstone of successful research and development. Several chemical suppliers offer this compound, typically with a purity of 97% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical data and responsive technical support.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |

| AK Scientific, Inc. | 1214325-21-9 | C₇H₅BrFNO₂ | 234.02 g/mol | Not specified, but product is for research and development | Provides a comprehensive Safety Data Sheet (SDS).[2] |

| Amadis Chemical | 1214325-21-9 | C₇H₅BrFNO₂ | 234.02 g/mol | ≥97% | Offers various pack sizes.[3] |

| MySkinRecipes | 1214325-21-9 | C₇H₅BrFNO₂ | 234.02 g/mol | 97% | Provides information on applications and storage conditions.[1] |

| ChemScene | 1214325-21-9 | C₇H₅BrFNO₂ | 234.02 g/mol | Not specified, but provides CoA for other products | Offers a range of analytical testing for their products.[4][5][6][7][8] |

| BLD Pharmatech Ltd. | 1214325-21-9 | C₇H₅BrFNO₂ | 234.02 g/mol | Not specified | A leading supplier of research chemicals.[9] |

Quality Control and Analytical Validation: A Commitment to Trustworthiness

For any research application, but especially in drug discovery, the purity and identity of starting materials are non-negotiable. A supplier's commitment to quality is demonstrated through the provision of a detailed Certificate of Analysis (CoA). While a specific CoA for this compound was not publicly available, a representative CoA from a reputable supplier like ChemScene typically includes the following information, ensuring a self-validating system of quality.[4][5][6][7][8]

Key Components of a Certificate of Analysis:

-

Product Identification: Includes the product name, catalog number, CAS number, and batch number.

-

Physical and Chemical Properties: Details such as molecular formula, molecular weight, and appearance.

-

Analytical Data:

-

Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Identity Confirmation: Confirmed by ¹H NMR and Mass Spectrometry (MS) to ensure the correct chemical structure.

-

Water Content: Measured by Karl Fischer titration.

-

Residual Solvents: Analyzed by GC.

-

Researchers should always request and scrutinize the CoA for the specific lot they are purchasing to ensure it meets the requirements of their intended application.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize the importance of safe handling of all laboratory chemicals. The Safety Data Sheet (SDS) is the primary source of this information. According to the SDS for this compound provided by AK Scientific, this compound is classified as a warning-level hazard.[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage is at room temperature.[1]

Synthesis of this compound: A Plausible Two-Step Approach

Step 1: Synthesis of 3-bromo-5-fluoroisonicotinic acid

The synthesis of the carboxylic acid intermediate is a critical first step. This can be achieved through various methods, with one plausible route being the selective bromination of a fluorinated isonicotinic acid precursor.

Step 2: Fischer Esterification to Yield the Final Product

Once the 3-bromo-5-fluoroisonicotinic acid is obtained and purified, the final product can be synthesized via a classic Fischer esterification reaction. This acid-catalyzed reaction with methanol is a robust and well-established method for the preparation of methyl esters.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure for the esterification of a carboxylic acid and should be adapted and optimized for the specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-fluoroisonicotinic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. aksci.com [aksci.com]

- 3. This compound,1214325-21-9-Amadis Chemical [amadischem.com]

- 4. chemscene.com [chemscene.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. BLDpharm - Bulk Product Details [bldpharm.com]

The Strategic Utility of Methyl 3-bromo-5-fluoroisonicotinate and its Analogs in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to the development of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among these, the pyridine nucleus, and specifically its substituted isonicotinate derivatives, has emerged as a privileged structure. This guide provides a comprehensive technical overview of Methyl 3-bromo-5-fluoroisonicotinate, a key building block, and its expanding family of analogs. We will delve into its synthesis, chemical reactivity, and burgeoning applications, particularly in the design of next-generation kinase inhibitors, offering field-proven insights for professionals in drug discovery and development.

The Core Moiety: Physicochemical Properties and Spectroscopic Profile of this compound

This compound (CAS No. 1214325-21-9) is a crystalline solid at room temperature, valued for its unique electronic and steric properties imparted by the bromo and fluoro substituents on the pyridine ring.[1][2] These halogens not only influence the molecule's reactivity but also provide strategic vectors for diversification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214325-21-9 | [2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Appearance | Colorless to off-white solid-liquid mixture | ChemicalBook |

| Boiling Point | 244.0±40.0 °C (Predicted) | ChemicalBook |

| Density | 1.660±0.06 g/cm³ (Predicted) | ChemicalBook |

| Storage | Sealed in dry, Room Temperature | [1] |

A thorough understanding of the spectroscopic signature of this key intermediate is crucial for reaction monitoring and quality control.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹H NMR | Available | [3] |

| ¹³C NMR | Available | [3] |

| Mass Spec | Available | [3] |

| IR | Available | [3] |

Synthesis of the Core Scaffold: A Practical Approach

While multiple synthetic routes to functionalized isonicotinates exist, a common and reliable strategy for the preparation of this compound involves the bromination of a suitable fluorinated precursor followed by esterification. The following protocol is a representative example adapted from established methodologies for the synthesis of related halo-pyridines.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous preparations of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Bromination of 3-Fluoroisonicotinic Acid

-

To a solution of 3-fluoroisonicotinic acid (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate, 3-bromo-5-fluoroisonicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification to this compound

-

Suspend the crude 3-bromo-5-fluoroisonicotinic acid (1.0 eq) in methanol.

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is then taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) affords pure this compound.

Gateway to Complexity: Cross-Coupling Reactions

The true synthetic power of this compound lies in its ability to serve as a versatile substrate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bond allows for selective functionalization, making it an ideal starting point for the synthesis of a diverse library of analogs.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, and it is widely employed to couple aryl and heteroaryl halides with boronic acids or their esters.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring completion by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Methyl 3-phenyl-5-fluoroisonicotinate.[4][5]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[6]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

-

In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

-

Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 eq).

-

Add anhydrous, degassed toluene, followed by aniline (1.2 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by flash column chromatography to afford Methyl 3-(phenylamino)-5-fluoroisonicotinate.[7][8]

The Analog Landscape: Applications in Kinase Inhibition

The 3,5-disubstituted pyridine scaffold, readily accessible from this compound, is a cornerstone in the design of various kinase inhibitors. The strategic placement of substituents allows for fine-tuning of interactions within the ATP-binding pocket of these enzymes.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers. Several approved and investigational JAK inhibitors feature a functionalized pyridine core.

Diagram 3: General Structure of a Pyridine-Based JAK Inhibitor

Caption: Key pharmacophoric elements of a pyridine-based JAK inhibitor.

Spleen Tyrosine Kinase (SYK) Inhibitors

Spleen tyrosine kinase (SYK) is another non-receptor tyrosine kinase that is a key mediator of immunoreceptor signaling in various hematopoietic cells. SYK inhibitors are being investigated for the treatment of inflammatory diseases and certain cancers. The 3,5-disubstituted pyridine motif can be effectively utilized to target the active site of SYK.

Table 3: Representative Kinase Inhibitor Scaffolds Derived from Functionalized Pyridines

| Kinase Target | Core Scaffold | Key Interactions | Representative Compound Class |

| JAK1/3 | Aminopyrrolopyrimidine | Hinge-binding via pyrimidine N | Tofacitinib analogs |

| SYK | Aminopyrimidine | Hinge-binding, hydrophobic pocket interactions | Fostamatinib analogs |

| ROCK | Aminopyridine | H-bonds with hinge region | Rho-kinase inhibitors |

Future Outlook and Conclusion

This compound and its analogs represent a versatile and increasingly important class of building blocks in contemporary drug discovery. The synthetic tractability of the core scaffold, coupled with the strategic importance of the 3,5-disubstituted pyridine motif in kinase inhibition, ensures their continued relevance. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the expansion of the analog library through innovative cross-coupling strategies, and the exploration of this scaffold against a broader range of biological targets. This in-depth guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound to accelerate the discovery of novel and impactful therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 1214325-21-9 [m.chemicalbook.com]

- 3. This compound(1214325-21-9) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromo-5-fluoroisonicotinate

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its utility is significantly enhanced through strategic functionalization, particularly with the incorporation of fluorine atoms. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Methyl 3-bromo-5-fluoroisonicotinate is a valuable building block that combines these features, offering a versatile platform for introducing a fluorinated pyridine moiety into complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely used methods for forming carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[2] This guide provides a detailed exploration of the application of this compound in Suzuki coupling reactions, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and professionals in drug development.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organic halide or triflate.[3] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, particularly with electron-deficient heteroaryl halides.[4] The presence of both a fluorine and a carboxylate ester group makes the pyridine ring electron-deficient, which can facilitate this step.[3][5]

-

Transmetalation: The aryl or vinyl group from the organoboron reagent (e.g., a boronic acid) is transferred to the Palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] The choice of base is critical to ensure efficient transmetalation without promoting side reactions.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The electron-deficient nature of the this compound substrate requires a highly active catalyst system to ensure efficient oxidative addition. The following protocols are designed to provide robust starting points for the Suzuki coupling of this substrate with various aryl and heteroaryl boronic acids.

Protocol 1: Standard Conditions with a Biarylphosphine Ligand

This protocol is recommended for a broad range of arylboronic acids and is a reliable starting point for optimization.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert atmosphere reaction vessel (e.g., Schlenk tube)

Caption: General experimental workflow for Suzuki coupling.

Procedure:

-

To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

-

Place the reaction vessel in a preheated oil bath and stir vigorously at 80-110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The optimal conditions for Suzuki coupling can vary depending on the specific boronic acid used. The following table provides a starting point based on literature for similar electron-deficient bromopyridines.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12-18 | 75-90 |

| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 90 | 16 | 70-85 |

| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 95 | 24 | 60-80 |

Optimization and Troubleshooting

Achieving high yields with electron-deficient heteroaryl bromides can be challenging. Below are common issues and field-proven solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst or inappropriate ligand. 2. Insufficient reaction temperature. | 1. Use a more electron-rich and bulky ligand (e.g., XPhos, RuPhos).[7] 2. Increase temperature in 10 °C increments (up to the solvent's boiling point). |

| Significant Protodeboronation | 1. Excess water in the reaction. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and a carefully controlled amount of water. 2. Switch to a milder base (e.g., K₂CO₃) or use boronic esters, which are less prone to this side reaction.[4] |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Rigorously degas all solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.[4] |

| Hydrolysis of the Ester | Strongly basic conditions and prolonged heating. | Use a milder base such as KF or CsF.[6] If hydrolysis persists, consider performing the coupling on the corresponding acid and esterifying post-coupling. |

Case Study: Synthesis of a Kinase Inhibitor Precursor

The 3-aryl-5-fluoroisonicotinate scaffold is a key component in various kinase inhibitors. A hypothetical synthesis of a precursor molecule is presented below, demonstrating the application of the developed protocol.

Caption: Synthesis of a biaryl precursor via Suzuki coupling.

In this transformation, this compound is coupled with 4-methoxyphenylboronic acid using the conditions outlined in Protocol 1. The resulting product, Methyl 3-(4-methoxyphenyl)-5-fluoroisonicotinate, serves as a key intermediate for further elaboration into a final drug candidate. The electron-donating methoxy group on the boronic acid generally leads to efficient coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for its functionalization. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and solvent, researchers can overcome the challenges associated with this electron-deficient substrate. The protocols and troubleshooting guide presented herein offer a solid foundation for the successful application of this important reaction in research and development.

References

Palladium-catalyzed cross-coupling with Methyl 3-bromo-5-fluoroisonicotinate

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-bromo-5-fluoroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyridine Core

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast portfolio of pharmaceuticals and biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design. This compound is a particularly valuable building block, offering a trifecta of functional handles for molecular elaboration.[1] The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling, the fluorine atom can enhance binding affinity and modulate physicochemical properties like pKa and lipophilicity, and the methyl ester provides a site for further derivatization, such as amidation.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3] This guide provides an in-depth analysis and detailed protocols for leveraging these powerful transformations on this compound, empowering chemists to rapidly access diverse libraries of novel compounds.

Understanding the Substrate: Reactivity and Electronic Landscape

The success of any cross-coupling reaction hinges on a fundamental understanding of the substrate's reactivity. In this compound, the pyridine ring is rendered significantly electron-deficient by the synergistic electron-withdrawing effects of the ring nitrogen, the fluorine atom at C-5, and the methyl ester at C-4.

This electron-deficient nature has two primary consequences for palladium catalysis:

-

Facilitated Oxidative Addition: While extreme electron deficiency can sometimes hinder this step, the C-Br bond is inherently reactive, more so than a C-Cl bond, ensuring that oxidative addition of the palladium(0) catalyst proceeds efficiently under appropriate conditions.[4][5] The key is to use a sufficiently electron-rich palladium catalyst to initiate the cycle.

-

Need for Electron-Rich Ligands: To counteract the substrate's electron-poor character and accelerate the catalytic cycle, particularly the oxidative addition and the final reductive elimination steps, the use of sterically bulky and highly electron-donating phosphine ligands is critical.[6][7] These ligands increase the electron density on the palladium center, enhancing its nucleophilicity for the oxidative addition and promoting the product-releasing reductive elimination.[7]

The Palladium Catalytic Cycle: A Universal Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential for understanding reaction design and troubleshooting.[2][5][6] The cycle involves the palladium center shuttling between the Pd(0) and Pd(II) oxidation states.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester.[8]

Principle & Key Considerations

For this compound, the reaction couples the C-Br position with a boronic acid or ester in the presence of a palladium catalyst and a base.

-

Catalyst & Ligand: Pre-formed catalysts like Pd(PPh₃)₄ can be used, but systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand often provide superior results.[3][5] For this electron-deficient substrate, bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are highly recommended to promote efficient catalysis.[9]

-

Base: A base is required to activate the organoboron reagent, facilitating the transmetalation step.[3][10] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact yield and should be screened for optimal performance.

-

Solvent: Aprotic polar solvents are typical. Mixtures of solvents like 1,4-dioxane/water or toluene/water are common, as the presence of water can sometimes accelerate the reaction.[8][11] Anhydrous conditions can also be effective, depending on the specific substrates and base used.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general starting point for the coupling of this compound with a typical arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

-

Schlenk tube or microwave vial, magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Place the vessel in a preheated oil bath at 80–110 °C and stir vigorously. For microwave-assisted reactions, irradiate at 120-150 °C for 10-30 minutes.[8]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–16 hours for conventional heating).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 |

| 4-Cyanophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 120 |